(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene

Catalog No.
S6644845
CAS No.
290347-66-9
M.F
C24H36FeP2
M. Wt
442.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferroc...

CAS Number

290347-66-9

Product Name

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene

Molecular Formula

C24H36FeP2

Molecular Weight

442.3 g/mol

InChI

InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1

InChI Key

CASVFTKJBSCSOD-XTQNZXNBSA-N

SMILES

CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe]

Canonical SMILES

CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe]

Isomeric SMILES

CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe]

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is an organometallic compound characterized by its unique structure that incorporates a ferrocene moiety and two chiral phosphine ligands. The molecular formula of this compound is C32H48BF4FeP2Rh, and it features a rhodium center coordinated to both the ferrocene and 1,5-cyclooctadiene ligands. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions, where it demonstrates high enantioselectivity and efficiency .

Chiral Ligand and Catalyst Precursor

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, also known as (S,S)-Et-FerroTANE®, is a chiral organometallic compound. The "chiral" designation indicates a molecular structure that is not superimposable on its mirror image. This property makes (S,S)-Et-FerroTANE® a valuable reagent in asymmetric catalysis, a field of research focused on developing catalysts that favor the formation of one enantiomer (mirror image) of a molecule over another []. The two diethylphosphonate groups bonded to the ferrocene core are responsible for the chirality of the molecule [].

Involving (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene include:

  • Asymmetric Hydrogenation: This compound is widely used as a catalyst in the asymmetric hydrogenation of alkenes and ketones. The rhodium center facilitates the addition of hydrogen across double bonds in a stereoselective manner.
  • Catalytic Cycles: The mechanism typically involves coordination of the substrate to the rhodium center, followed by hydride transfer and subsequent release of the product.

The synthesis of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene typically involves several key steps:

  • Preparation of Ferrocene Ligand: The ferrocene moiety is synthesized through the reaction of cyclopentadiene with iron(II) chloride.
  • Phosphine Ligand Synthesis: The chiral phosphine ligands are prepared using standard phosphine synthesis techniques.
  • Coordination Reaction: The final complex is formed by reacting the ferrocene ligand with rhodium precursors under controlled conditions (inert atmosphere and specific solvents) to ensure purity and stability .

The primary applications of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene include:

  • Catalysis: It serves as a chiral ligand in various catalytic processes, especially in asymmetric hydrogenation and other enantioselective transformations.
  • Synthetic Organic Chemistry: This compound is utilized in the synthesis of complex organic molecules where stereochemistry plays a crucial role .
  • Research Tool: It is also employed in academic research to study reaction mechanisms and develop new catalytic systems.

Interaction studies involving (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene focus primarily on its catalytic interactions with substrates. Research indicates that the unique steric and electronic properties imparted by the ferrocene and phosphine ligands significantly influence the reactivity and selectivity of the rhodium center during catalysis. Studies have shown that modifications to either ligand can dramatically alter catalytic performance.

Several compounds share structural similarities with (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene. These include:

  • 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Uniqueness

The uniqueness of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene lies in its specific ligand architecture which provides enhanced enantioselectivity compared to other similar compounds. The ferrocene framework contributes to increased stability and favorable electronic properties that enhance catalytic efficiency. This makes it particularly valuable for synthetic applications requiring precise stereochemical control.

Exact Mass

442.164161 g/mol

Monoisotopic Mass

442.164161 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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